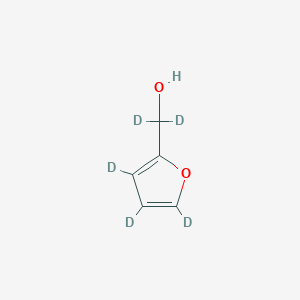

Furfuryl-d5 Alcohol

概要

説明

Synthesis Analysis

Furfuryl alcohols, including furfuryl-d5 alcohol, are synthesized from biomass derivatives such as furans. These alcohols serve as precursors to furanoxonium ions, which are key intermediates in several synthetic reactions, including the Piancatelli reaction and [5+2] cycloaddition reactions, leading to the formation of complex organic structures (Palframan & Pattenden, 2014).

Molecular Structure Analysis

The molecular structure of furfuryl-d5 alcohol is characterized by the presence of a furan ring, which is crucial for its reactivity and the formation of furan-based compounds. This structure facilitates various chemical reactions, contributing to its versatility as a chemical precursor.

Chemical Reactions and Properties

Furfuryl-d5 alcohol undergoes a range of chemical reactions, including oxidation and polymerization. It can be converted into furan-2,5-dicarboxylic acid through oxidation, a key step in producing biodegradable plastics (Dijkman, Groothuis, & Fraaije, 2014). Additionally, furfuryl alcohols can polymerize in the presence of acid catalysts, leading to materials with diverse applications (Choura, Belgacem, & Gandini, 1996).

科学的研究の応用

Catalytic Hydrogenation for Chemical Synthesis

Recent advancements in the selective hydrogenation of furfural and its derivatives, including furfuryl alcohol, have demonstrated their potential in producing high-value fine chemicals like 1,2-pentanediol (1,2-PeD) and 1,5-pentanediol (1,5-PeD). These chemicals have wide applications in industrial processes, showcasing the green and sustainable process prospects of furfuryl alcohol derivatives in chemical synthesis (Tan et al., 2021).

Environmental and Food Science

The occurrence of furfuryl alcohol in foods and beverages, resulting from thermal processing and aging, has been scrutinized for its potential carcinogenicity. While furfuryl alcohol is a marker for the presence and aging of certain alcoholic beverages, its implications for human health require further exploration (Okaru & Lachenmeier, 2017).

Biomass Conversion to Biofuels

Furfuryl alcohol derivatives are central to the conversion of carbohydrate biomass into biofuels. The catalytic conversion processes for producing hydroxymethylfurfural (HMF) from these derivatives underscore their role in developing sustainable energy sources from lignocellulosic biomass, aligning with green chemistry principles (James et al., 2010).

Kinetic and Mechanistic Studies in Environmental Science

Kinetic studies on the reactions involving furfuryl alcohol, such as its interaction with singlet oxygen in aqueous solutions, contribute to our understanding of its behavior in environmental processes. These studies provide insights into reaction kinetics and mechanisms, influencing the design of green chemical processes and environmental remediation strategies (Appiani et al., 2017).

Green Chemistry and Solvent Selection

The valorization of sugars from biomass into furfural and HMF showcases the strategic selection of solvents in green chemistry. This research emphasizes the role of furfuryl alcohol derivatives in enhancing the efficiency of biomass conversion processes, highlighting the importance of solvent selection for environmental, health, and safety impacts (Esteban et al., 2020).

Safety And Hazards

将来の方向性

The future of furfuryl alcohol lies in the pursuit of establishing a sustainable biobased economy, valorization of lignocellulosic biomass is increasing its value as a feedstock . This review presents and examines the novel catalytic pathways to form furfuryl alcohol from xylose in a one-pot system . This production concept takes on chemical, thermochemical and biochemical transformations or a combination of them .

特性

IUPAC Name |

dideuterio-(3,4,5-trideuteriofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2/i1D,2D,3D,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFVYQJUAUNWIW-QUWGTZMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])C([2H])([2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furfuryl-d5 Alcohol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1E,3Z)-3-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-1-pentyl-3H-indol-1-ium iodide](/img/structure/B1147974.png)

![5,5-Difluoro-9-(2-methoxy-2-oxoethyl)-3,7-dimethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B1147986.png)